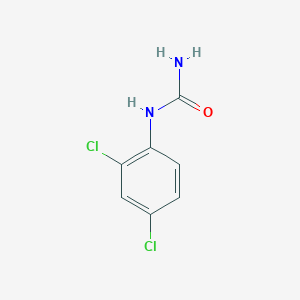

1-(2,4-dichlorophenyl)urea

Description

Significance of Urea (B33335) Derivatives in Chemical Sciences

Urea derivatives are a class of organic compounds that have garnered considerable attention in the fields of life science and biology. ontosight.ai Their importance stems from the ability of the urea functional group to form stable hydrogen bonds with various biological targets like proteins and receptors, which is crucial for specific biological activities. nih.gov This characteristic makes them valuable in medicinal chemistry for designing new therapeutic agents. ontosight.ainih.gov The versatility of urea derivatives is highlighted by their wide range of investigated biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. ontosight.aiontosight.ai

The structural framework of urea derivatives allows for extensive modification, enabling researchers to fine-tune their chemical and physical properties. ontosight.ai For instance, the introduction of different substituents can influence a molecule's solubility, stability, and reactivity, which are critical factors for its application in biological systems. ontosight.ainih.gov Traditional synthesis methods often involve the reaction of amines with isocyanates. nih.gov In academic research, these compounds serve as building blocks for more complex molecules and as tools to probe biological processes. smolecule.comsmolecule.com

Research Context of 1-(2,4-Dichlorophenyl)urea and Related Congeners

Within the broader class of urea derivatives, this compound and its related congeners are subjects of specific academic interest. The presence of chlorine atoms on the phenyl ring is a key structural feature that significantly influences the compound's properties and biological interactions. smolecule.com

Research into this compound often explores its potential applications based on its chemical reactivity and biological activity. For example, it is used in the preparation of other compounds, such as [(Furyl)butyl]dichlorophenylurea, which has been investigated as a plant morphogenesis regulator. chemicalbook.com The synthesis of such derivatives typically involves reacting a substituted aniline (B41778), in this case, 2,4-dichloroaniline, with an appropriate isocyanate.

Congeners, or related compounds, with different substitution patterns on the phenyl ring, are often studied comparatively to understand structure-activity relationships. For instance, the position and number of chlorine atoms can dramatically alter the biological effects. Studies have investigated dichlorophenylurea derivatives for their potential antimicrobial and anticancer properties. smolecule.comnih.gov The dichlorophenyl group can enhance a compound's ability to penetrate cell membranes and interact with intracellular targets.

The academic investigation of these compounds includes their synthesis, characterization using techniques like NMR and mass spectrometry, and evaluation of their biological effects in various assays. smolecule.comoup.com For example, research has shown that some dichlorophenyl urea derivatives can inhibit specific enzymes, such as DNA gyrase, which is a target for antibacterial agents. nih.gov The study of these compounds contributes to the fundamental understanding of how chemical structure dictates biological function and provides a basis for the development of new molecules with specific applications.

Interactive Data Table: Properties of Selected Phenylurea Compounds

| Compound Name | CAS Number | Molecular Formula | Key Research Area |

| This compound | 5428-50-2 | C7H6Cl2N2O | Synthesis Intermediate chemicalbook.com |

| 1,3-Bis(3,5-dichlorophenyl)urea | 73439-19-7 | C13H8Cl4N2O | Anticancer Research |

| 1-(3,4-Dichlorophenyl)-3-(2,6-dimethoxyphenyl)urea | Not Available | C15H14Cl2N2O3 | General Biological Activity ontosight.ai |

| 1-(3-Chlorophenyl)-3-(3,4-dichlorophenyl)urea | 2617-72-3 | C13H9Cl3N2O | Antimicrobial/Anticancer smolecule.com |

Structure

3D Structure

Properties

IUPAC Name |

(2,4-dichlorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O/c8-4-1-2-6(5(9)3-4)11-7(10)12/h1-3H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEEUHNXDHIYZOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60279518 | |

| Record name | (2,4-dichlorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60279518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5428-50-2 | |

| Record name | 5428-50-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12974 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,4-dichlorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60279518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,4-DICHLOROPHENYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1 2,4 Dichlorophenyl Urea

Established Synthetic Pathways for Aryl Urea (B33335) Scaffolds

The creation of the urea linkage in molecules like 1-(2,4-dichlorophenyl)urea can be achieved through several reliable synthetic routes. These methods offer chemists flexibility in terms of starting materials, reaction conditions, and functional group tolerance.

Nucleophilic Addition Reactions in Aqueous Media

A straightforward and environmentally friendly method for the synthesis of N-substituted ureas involves the nucleophilic addition of amines to an isocyanate precursor in an aqueous medium. rsc.orgrsc.org This approach is particularly attractive due to its operational simplicity and the use of water as a solvent, which avoids the need for organic co-solvents. rsc.org The reaction typically proceeds by treating an amine with a source of isocyanate, such as potassium isocyanate, in an acidic aqueous solution. rsc.org The amine, in this case, 2,4-dichloroaniline, would act as the nucleophile, attacking the in situ-generated isocyanic acid to form the desired this compound. This method has been successfully applied to the synthesis of a variety of N-substituted ureas in good to excellent yields, often with high purity that simplifies purification to simple filtration or extraction. rsc.orgrjptonline.org

Isocyanate-Based Coupling Strategies

The most traditional and widely used method for preparing urea derivatives involves the reaction of an isocyanate with an amine. nih.govmdpi.com For the synthesis of this compound, this would typically involve the reaction of 2,4-dichlorophenyl isocyanate with ammonia (B1221849) or an ammonia equivalent. The isocyanate itself is often generated from the corresponding amine (2,4-dichloroaniline) by treatment with phosgene (B1210022) or a safer phosgene equivalent like triphosgene. nih.govnih.gov While effective, the hazardous nature of phosgene has led to the development of alternative, safer reagents. nih.gov

Modern variations of this strategy utilize in situ generation of the isocyanate intermediate. For example, the Hofmann, Curtius, or Lossen rearrangements can be employed to produce isocyanates from primary amides, acyl azides, or hydroxamic acids, respectively. nih.govorganic-chemistry.org These rearrangements offer milder reaction conditions and avoid the direct handling of toxic isocyanate precursors. Once the isocyanate is formed, its subsequent reaction with an amine nucleophile leads to the desired unsymmetrical urea. nih.gov Palladium-catalyzed cross-coupling reactions have also been developed to form aryl isocyanates from aryl chlorides or triflates and sodium cyanate, providing a direct route to unsymmetrical ureas. organic-chemistry.org

| Reagent Type | Precursor | Key Features |

| Phosgene/Triphosgene | Amine | Traditional, efficient for symmetrical and unsymmetrical ureas. nih.gov |

| Rearrangement Reactions | Amide, Acyl Azide, Hydroxamic Acid | In situ isocyanate generation, milder conditions. nih.govorganic-chemistry.org |

| Palladium Catalysis | Aryl Halide/Triflate | Direct route from readily available starting materials. organic-chemistry.org |

Carbonyldiimidazole (CDI)-Mediated Approaches

N,N'-Carbonyldiimidazole (CDI) has emerged as a widely used and safer alternative to phosgene for the synthesis of ureas. nih.govresearchgate.net CDI is a stable, crystalline solid that reacts with amines to form carbamoylimidazoles. These intermediates can then react with a second amine to furnish the urea derivative. nih.gov This method is advantageous as it avoids the formation of chlorinated byproducts. nih.gov

The reaction of an amine with CDI can be controlled to prevent the formation of symmetrical urea side products. organic-chemistry.org The resulting monosubstituted carbamoylimidazole can then be reacted with a variety of nucleophiles, including other amines, to produce unsymmetrical ureas. organic-chemistry.org This approach has been successfully employed in the synthesis of various biologically active molecules. researchgate.netresearchgate.net Furthermore, CDI can mediate the Lossen rearrangement of hydroxamic acids to generate isocyanates in a one-pot process, providing another route to urea synthesis. organic-chemistry.org

Hypervalent Iodine Reagent-Facilitated Syntheses

Hypervalent iodine reagents have gained prominence in organic synthesis as environmentally friendly and powerful oxidizing agents. nih.govacs.orgdovepress.com These reagents can facilitate a variety of transformations, including the synthesis of heterocyclic compounds and the functionalization of existing molecules. dovepress.com While not a direct method for urea synthesis from simple amines, hypervalent iodine catalysis is crucial for certain related transformations. For instance, hypervalent iodine-catalyzed oxidative C–N coupling reactions can be used to synthesize benzimidazolinones from N'-aryl urea compounds. mdpi.com This demonstrates the utility of these reagents in the broader context of urea chemistry and the synthesis of more complex, value-added derivatives.

The reactivity of hypervalent iodine compounds is often compared to that of transition metals, but they offer the advantages of being non-toxic, readily available, and stable. researchgate.net Reagents like phenyliodine diacetate (PIDA) and phenyliodine bis(trifluoroacetate) (PIFA) are commonly used. dovepress.com

Synthesis of Diversified this compound Derivatives

The core structure of this compound can be further elaborated to create a diverse range of derivatives with potentially enhanced or novel biological activities. One common strategy is the incorporation of heterocyclic moieties.

Incorporation of Heterocyclic Moieties (e.g., 1,2,4-Triazoles)

The 1,2,4-triazole (B32235) ring is a well-known pharmacophore found in many compounds with a wide range of biological activities, including antifungal and insecticidal properties. rjptonline.org The synthesis of derivatives that couple the this compound scaffold with a 1,2,4-triazole moiety can lead to new chemical entities with interesting properties.

Several synthetic strategies can be employed to achieve this. One approach involves the reaction of a this compound derivative containing a suitable reactive handle with a pre-formed 1,2,4-triazole ring. For example, a urea derivative with a pendant carboxylic acid could be coupled with an amino-functionalized triazole.

Alternatively, the triazole ring can be constructed onto the urea scaffold. A multi-step synthesis could involve reacting 4-(aminophenyl)acetic acid with 2,4-dichlorophenyl isocyanate to form a urea derivative, which is then reacted with thiocarbohydrazide (B147625) to form the 1,2,4-triazole ring. nih.govresearchgate.net Another method involves the reaction of an intermediate containing the 2,4-dichlorophenyl group with a triazole-containing aniline (B41778) in the presence of an isocyanate. nih.gov For instance, a series of novel 1-(2,4-dichlorophenyl)-3-aryl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one derivatives have been synthesized via an aldol (B89426) condensation reaction. rjptonline.org

| Synthetic Approach | Description |

| Pre-formed Triazole Coupling | Reacting a functionalized this compound with a triazole-containing molecule. |

| Triazole Ring Construction | Building the triazole ring onto the this compound scaffold. nih.govresearchgate.net |

| Multi-component Reaction | Combining a 2,4-dichlorophenyl-containing intermediate, a triazole aniline, and an isocyanate. nih.gov |

| Aldol Condensation | Synthesis of enone derivatives incorporating both the 2,4-dichlorophenyl and 1,2,4-triazole moieties. rjptonline.org |

Functionalization Strategies for Structural Elaboration

The structural elaboration of this compound can be achieved through various functionalization strategies, primarily targeting the urea moiety or the dichlorophenyl ring. These modifications are crucial for developing new derivatives with tailored properties for applications in pharmaceuticals and agrochemicals.

One common approach involves the reaction of the parent urea with different isocyanates to yield more complex urea derivatives. For instance, refluxing equimolar amounts of 4-(aminophenyl)acetic acid with various isocyanates in acetone (B3395972) has been used to prepare a series of urea compounds. mdpi.com These derivatives can then undergo further transformations, such as cyclization reactions. For example, reacting these urea compounds with thiocarbohydrazide in a high-temperature oil bath (130–140 °C) can produce 1,2,4-triazole moieties attached to the parent structure. mdpi.comresearchgate.net

Another strategy focuses on the derivatization of the urea nitrogen. The synthesis of unsymmetrical urea derivatives can be achieved by coupling amides and amines using a hypervalent iodine reagent like diacetoxyiodobenzene (B1259982) (PhI(OAc)2) as a mediator. mdpi.comresearchgate.net This method avoids the need for metal catalysts and harsh reaction conditions, proceeding under mild conditions with a broad substrate scope. mdpi.comresearchgate.net

Furthermore, the dichlorophenyl ring can be a site for functionalization, although this is less commonly reported for this specific compound. Substitution reactions on the phenyl ring, such as replacing the chlorine atoms with other functional groups, could provide a pathway to novel analogs. However, the electron-withdrawing nature of the chlorine atoms makes nucleophilic aromatic substitution challenging.

The following table summarizes selected functionalization reactions for the structural elaboration of ureas, which could be applicable to this compound.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Urea Formation | 4-(Aminophenyl)acetic acid, various isocyanates, acetone, reflux | Substituted phenylurea acetic acids | mdpi.com |

| Triazole Formation | Substituted phenylurea, thiocarbohydrazide, 130–140 °C oil bath | 1,2,4-Triazole-containing ureas | mdpi.comresearchgate.net |

| Unsymmetrical Urea Synthesis | Amides, amines, PhI(OAc)2, K3PO4, 1,2-DCE, 80 °C | Unsymmetrical ureas | mdpi.comresearchgate.net |

Green Chemistry Approaches and Sustainable Synthetic Routes

In recent years, there has been a growing emphasis on developing greener and more sustainable synthetic methods for the production of urea derivatives, including this compound. These approaches aim to reduce the use of hazardous reagents, minimize waste, and improve energy efficiency.

A significant advancement in this area is the use of water as a solvent for the synthesis of N-substituted ureas. A simple, mild, and efficient method involves the nucleophilic addition of amines to potassium isocyanate in water, eliminating the need for organic co-solvents. rsc.org This methodology allows for the synthesis of a variety of N-substituted ureas in good to excellent yields with high purity, often requiring only simple filtration or extraction for purification. rsc.org This process is also scalable, making it suitable for the large-scale production of commercially important ureas. rsc.org

The traditional synthesis of N-substituted ureas often involves the use of hazardous reagents like phosgene to generate isocyanates or carbamoyl (B1232498) chlorides from amines. rsc.org Greener alternatives to phosgene, such as triphosgene, 1,1-dicarbonyl imidazole, and carbonates, are being explored. rsc.org Additionally, in situ generation of isocyanates through Hoffmann, Curtius, and Lossen rearrangements provides another pathway that avoids the direct handling of toxic isocyanates. rsc.org

Catalyst-free approaches also contribute to the sustainability of urea synthesis. The reaction between anilines and urea can be performed in polar aprotic solvents like dimethylacetamide (DMAc) at elevated temperatures, where the amine acts as a nucleophile attacking the carbonyl carbon of urea.

The following table highlights key aspects of green chemistry approaches for the synthesis of urea derivatives.

| Green Chemistry Principle | Synthetic Approach | Advantages | Reference |

| Use of Safer Solvents | Synthesis in water | Avoids organic solvents, simplifies purification | rsc.org |

| Use of Safer Reagents | Replacement of phosgene with alternatives (e.g., triphosgene) | Reduces handling of highly toxic reagents | rsc.org |

| In situ Reagent Generation | Hoffmann, Curtius, Lossen rearrangements | Avoids isolation and storage of toxic isocyanates | rsc.org |

| Energy Efficiency | Continuous flow synthesis | Reduced reaction times, enhanced heat transfer | |

| Atom Economy | Isocyanate-based synthesis from anilines | High atom economy |

Advanced Spectroscopic and Structural Characterization of 1 2,4 Dichlorophenyl Urea Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 1-(2,4-dichlorophenyl)urea derivatives. Both ¹H and ¹³C NMR are employed to map the chemical environments of hydrogen and carbon atoms within the molecule.

In ¹H NMR spectra of this compound derivatives, the protons on the dichlorophenyl ring typically appear as multiplets in the aromatic region (around 7.0-8.0 ppm). For instance, in a derivative of diuron (B1670789), the signals for the dichlorophenyl group were observed at 7.01 ppm (d, 1H), 7.27 ppm (dd, 1H), and 7.54 ppm (d, 1H). oup.com The protons of the urea (B33335) linkage (NH) often present as singlets or broad singlets, with their chemical shifts being sensitive to the solvent and substitution pattern. rsc.org For example, in 1-(3,5-dichlorophenyl)-3-isopropylurea, the NH protons appear at 6.21 ppm and 7.03 ppm in DMSO-d₆. rsc.org

¹³C NMR spectroscopy provides complementary information on the carbon skeleton. The carbonyl carbon of the urea group is a key diagnostic signal, typically found in the range of 153-159 ppm. oup.comevitachem.com The carbons of the dichlorophenyl ring exhibit characteristic chemical shifts influenced by the chlorine substituents. For example, in a diuron derivative, the carbon signals for the dichlorophenyl ring were assigned at 117.5 ppm, 121.4 ppm, 123.3 ppm, 125.0 ppm, and 133.8 ppm. oup.com

Specific data for various derivatives of this compound further illustrate the power of NMR in structural confirmation. For example, in 1-{4-[(4-Amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]phenyl}-3-(2,6-dichlorophenyl)urea, the aromatic protons are observed as a multiplet between 7.10-7.58 ppm, and the urea NH protons appear as singlets at 9.29 and 9.48 ppm. mdpi.com In another complex derivative, 1-(2,4-Dichlorophenyl)-3-(4-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenoxy)phenyl)urea, the ¹H NMR spectrum in DMSO-d₆ shows distinct signals for the trimethoxyphenyl group (3.67 ppm and 3.75 ppm) and the various aromatic protons. mdpi.com

Table 1: Selected ¹H NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| 1-(3,4-Dichlorophenyl)urea (B109879) | - | 8.75 (s, 1H), 7.80–7.77 (m, 1H), 7.21–7.24 (m, 2H) evitachem.com |

| N-(4-chloro-3-hydroxyphenyl)-N',N'-dimethylurea | CD₃OD | 3.20 (s, 6H), 7.01 (d, 1H), 7.27 (dd, 1H), 7.54 (d, 1H) oup.com |

| 1-(3,5-dichlorophenyl)-3-isopropylurea | DMSO-d₆ | 1.08 (d, 6H), 3.69-3.78 (m, 1H), 6.21 (d, 1H), 7.03 (t, 1H), 7.44 (d, 2H) rsc.org |

| 1-(2,4-Dichlorophenyl)-3-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-4-(pyridin-3-yl)phenyl)urea | CD₃OD | 2.86–2.91 (m, 6H), 3.01 (t, 4H), 4.38 (t, 2H), 7.32 (d, 1H), 7.34 (d, 1H), 7.42–7.46 (m, 3H), 7.51–7.54 (m, 1H), 7.76 (d, 1H), 7.84 (d, 1H), 8.06 (td, 1H), 8.22 (d, 1H), 8.49 (t, 1H), 8.78 (s, 1H) mdpi.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in this compound and its derivatives. The IR spectrum reveals vibrational frequencies corresponding to specific bonds within the molecule.

A key feature in the IR spectra of these compounds is the carbonyl (C=O) stretching vibration of the urea group, which typically appears as a strong absorption band in the region of 1625–1730 cm⁻¹. mdpi.comijprajournal.comias.ac.in For example, in 1-{4-[(4-Amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]phenyl}-3-(2,6-dichlorophenyl)-urea, this band is observed at 1699 cm⁻¹. mdpi.com The N-H stretching vibrations of the urea moiety are also prominent, usually appearing as one or more bands in the range of 3200–3400 cm⁻¹. mdpi.comorientjchem.org The presence of multiple bands in this region can be indicative of different hydrogen bonding environments. rsc.org

The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C-C stretching vibrations within the phenyl ring give rise to bands in the 1400–1600 cm⁻¹ region. orientjchem.org The C-Cl stretching vibrations of the dichlorophenyl group are found at lower wavenumbers, often in the fingerprint region. For instance, a C-Cl stretching band is noted at 732 cm⁻¹ for a glycoside derivative. ijprajournal.com

Table 2: Characteristic IR Absorption Bands for this compound Derivatives

| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) | Reference |

| 1-{4-[(4-Amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]phenyl}-3-(2,6-dichlorophenyl)-urea | 3300 | 1699 | - | mdpi.com |

| 1-(2-hydroxy, 4-aminophenyl)(2,4-dichlorophenyl) methyl-3-(1-deoxy-β-D-fructopyranosyl) urea | - | 1616 | 732 | ijprajournal.com |

| N-(4-Chlorophenyl)-4-(6-fluorobenzo[d]isoxazol-3-yl) piperidine-1-carboxamide | 3286 | 1625 | - | ias.ac.in |

| 1-(2,4-Dichlorophenyl)-3-(4-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenoxy)phenyl)urea | 3333 | 1712 | 806 | mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound and its derivatives, the absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectra of these compounds are characterized by absorption bands corresponding to π → π* and n → π* transitions. nih.govuomustansiriyah.edu.iq The π → π* transitions, which involve the excitation of electrons in the conjugated π-system of the aromatic rings, typically occur at shorter wavelengths and have high molar absorptivity. uomustansiriyah.edu.iq The n → π* transitions involve the excitation of non-bonding electrons (e.g., from the oxygen of the carbonyl group or the nitrogen atoms of the urea) and are generally observed at longer wavelengths with lower intensity. uomustansiriyah.edu.iq

The position and intensity of the absorption maxima (λ_max) can be influenced by the solvent and the presence of various substituents on the aromatic rings. uomustansiriyah.edu.iq For example, the UV spectrum of 1-{4-[(4-Amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]phenyl}-3-(2,6-dichlorophenyl)-urea in ethanol (B145695) shows an absorption maximum at 263 nm. mdpi.com In a study of aminothiophenol isomers, experimental absorption maxima were observed at 320 nm and 250 nm in ethanol. dergipark.org.tr

Table 3: UV-Vis Absorption Data for this compound Derivatives

| Compound | Solvent | λ_max (nm) | Reference |

| 1-{4-[(4-Amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]phenyl}-3-(2,6-dichlorophenyl)-urea | Ethanol | 263 | mdpi.com |

| 2-(((2,4-Dichlorophenyl)imino)methyl)-3,4-difluorophenol | Ethanol | 320, 250 | dergipark.org.tr |

| Aminothiophenol Isomer | Ethanol | 228, 256 | nih.gov |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and confirming the elemental composition of this compound and its derivatives. It also provides valuable information about the compound's structure through the analysis of its fragmentation patterns.

In mass spectra of these compounds, the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) is typically observed, which allows for the direct determination of the molecular weight. evitachem.commdpi.commdpi.com The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a characteristic feature in the mass spectra of dichlorophenyl-containing compounds, resulting in a distinctive pattern for the molecular ion and chlorine-containing fragment ions. evitachem.com For 1-(3,4-dichlorophenyl)urea, notable peaks include m/z = 204.9 and m/z = 207.0. evitachem.com

Fragmentation analysis provides further structural confirmation. The urea bond is often a site of cleavage, leading to characteristic fragment ions. For example, the fragmentation of diuron can lead to the formation of 1-(3,4-dichlorophenyl)urea and 3,4-dichloroaniline (B118046). researchgate.net In a study of dichlorophenyl urea, a major ion at m/z 237 was observed, corresponding to an association adduct with methanol (B129727) from the mobile phase. oup.com

Table 4: Mass Spectrometry Data for Selected this compound Derivatives

| Compound | Ionization Mode | m/z (Observed) | Interpretation | Reference |

| 1-(3,4-Dichlorophenyl)urea | ESI-QTOF | 204.993 | [M+H]⁺ | |

| 1-{4-[(4-Amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]phenyl}-3-(2,4,6-trichlorophenyl)-urea | ES | 444.74 | [M+H]⁺ | mdpi.com |

| 1-Benzyl-3-(3,4-dichlorophenyl)-1-(1-phenylethyl)urea | LC-MS | 324.15 | [M+H]⁺ | mdpi.com |

| 1-(3,4-Dichlorophenyl)urea | - | 204.9, 207.0 | M⁺, [M+2]⁺ | evitachem.com |

X-ray Diffraction Analysis for Solid-State Structure Determination

Studies on similar phenylurea compounds have revealed that the urea linkage typically adopts a planar configuration. This planarity is often stabilized by intramolecular hydrogen bonding between an N-H group and the carbonyl oxygen (N-H···O). evitachem.com Intermolecular hydrogen bonding also plays a crucial role in the crystal packing, often leading to the formation of supramolecular architectures such as ribbons or sheets. evitachem.com

For example, the crystal structure of 1-(4-chlorophenyl)-3-{5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl}urea reveals a near-planar conformation stabilized by intramolecular hydrogen bonds, with intermolecular interactions contributing to the formation of supramolecular ribbons. evitachem.com In another related compound, 1-(4-bromobenzoyl)-3-(5-trifluoromethyl-1,3,4-thiadiazol-2-yl)urea, the crystal structure shows two molecules in the asymmetric unit, both stabilized by intramolecular N—H⋯O hydrogen bonds. evitachem.com While specific X-ray diffraction data for this compound itself was not found in the provided search results, the structural motifs observed in closely related analogs provide a strong indication of the likely solid-state conformation and packing of this compound. A study on a chalcone (B49325) derivative, 1-(2,4-dichlorophenyl-2yl)-3-(4-hydroxyphenyl)prop-2-en-1-one, revealed a non-centrosymmetric orthorhombic crystal system with the space group Pna21. researchgate.net

Computational and Theoretical Investigations of 1 2,4 Dichlorophenyl Urea

Quantum Chemistry Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic and structural properties of molecules like 1-(2,4-dichlorophenyl)urea. researchgate.net DFT calculations, often using hybrid functionals like B3LYP with various basis sets (e.g., 6-311G(d,p)), allow for the optimization of the molecule's geometry and the prediction of numerous physicochemical parameters. researchgate.netukm.my These theoretical approaches are instrumental in analyzing the molecule's stability, reactivity, and spectroscopic features.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular reactivity and stability. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net Conversely, a small energy gap indicates that the molecule is more polarizable and reactive. nih.gov

In related dichlorophenyl derivatives, DFT calculations have been used to determine these energy values. For instance, studies on chalcone (B49325) derivatives containing a 2,4-dichlorophenyl group have shown that the HOMO-LUMO gap can effectively characterize chemical reactivity and charge transfer interactions within the molecule. nih.govresearchgate.net The HOMO is typically localized over the more electron-rich parts of the molecule, while the LUMO is spread over the electron-deficient regions, indicating the pathways for intramolecular charge transfer upon electronic excitation.

Table 1: Representative Frontier Molecular Orbital Energies and Properties for a Related Dichlorophenyl Compound (Note: Data below is illustrative for a related chalcone, (2E)-1-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, as direct data for this compound is not available in the provided sources.)

| Parameter | Value (eV) | Reference |

| EHOMO | -6.21 | researchgate.net |

| ELUMO | -2.21 | researchgate.net |

| Energy Gap (ΔE) | 4.00 | researchgate.net |

| Chemical Potential (µ) | -4.21 | researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map displays different colors to represent regions of varying electrostatic potential on the electron density surface. researchgate.net

For molecules containing dichlorophenyl and urea (B33335) moieties, the MEP map typically reveals the following features:

Negative Regions (Red/Yellow): These areas, rich in electron density, are susceptible to electrophilic attack. They are primarily localized on electronegative atoms, such as the carbonyl oxygen of the urea group and the chlorine atoms. researchgate.netdergipark.org.tr These sites can act as hydrogen bond acceptors.

Positive Regions (Blue): These areas are electron-deficient and represent sites for potential nucleophilic attack. They are generally found around the hydrogen atoms, particularly the N-H protons of the urea group, which can act as hydrogen bond donors. dergipark.org.truantwerpen.be

Neutral Regions (Green): These areas indicate regions with near-zero potential, typically found over the carbon framework of the phenyl ring.

The MEP analysis for related compounds confirms that the negative potential is mainly localized over carbonyl groups and phenyl rings, which are possible sites for electrophilic attack, while positive regions are localized over hydrogen atoms, indicating possible sites for nucleophilic attack. uantwerpen.be

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides detailed insights into intramolecular bonding, charge delocalization, and hyperconjugative interactions that contribute to molecular stability. researchgate.netacadpubl.eu This method examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). acadpubl.eu

In urea derivatives, significant stabilization arises from intramolecular charge transfer. Key interactions often involve:

The delocalization of lone pair (n) electrons from the nitrogen and oxygen atoms to the antibonding (π) orbitals of the carbonyl group (n → π).

Interactions between the lone pairs of chlorine atoms and the antibonding (σ) orbitals of the phenyl ring (n → σ). uantwerpen.be

Interactions involving the π electrons of the aromatic ring and adjacent antibonding orbitals (π → π*).

These delocalizations stabilize the molecule and influence its geometry and reactivity. For example, NBO analysis performed on a similar molecule, (2E)-1-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, confirmed that the stability of the molecule arises from hyper-conjugative interactions and charge delocalization. researchgate.net

Table 2: Representative NBO Donor-Acceptor Interactions and Stabilization Energies E(2) for a Related Compound (Note: Data is illustrative of interactions found in similar structures containing dichlorophenyl and amide/urea groups.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Reference |

| LP (N) | π* (C=O) | ~25-70 | conicet.gov.ar |

| LP (O) | σ* (N-C) | ~20-30 | conicet.gov.ar |

| LP (Cl) | σ* (C-C)ring | ~0.5-5 | uantwerpen.be |

| π (C=C)ring | π* (C=C)ring | ~15-25 | conicet.gov.ar |

Theoretical Prediction of Vibrational and Optical Spectra

Computational methods, particularly DFT, are highly effective in predicting vibrational (infrared and Raman) and electronic (UV-Visible) spectra. acs.org Theoretical spectra, when compared with experimental data, aid in the definitive assignment of vibrational modes and electronic transitions. dntb.gov.ua

Vibrational Spectra: The calculated vibrational frequencies for this compound and its analogues can be assigned to specific molecular motions. For urea-containing compounds, characteristic vibrational modes include:

N-H Stretching: Typically predicted in the range of 3300-3500 cm⁻¹.

C=O Stretching: A strong band usually predicted around 1650-1700 cm⁻¹.

C-N Stretching: Found in the 1200-1400 cm⁻¹ region.

Aromatic C-H Stretching: Predicted above 3000 cm⁻¹. researchgate.net

C-Cl Stretching: Generally appears in the lower wavenumber region.

Optical Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra, predicting the maximum absorption wavelengths (λmax) and oscillator strengths (f). bohrium.com These calculations help to understand the nature of electronic transitions, which are often π → π* or n → π* transitions involving the aromatic ring and the urea functional group. For similar arylated compounds, theoretical λmax values have shown good agreement with experimental results. bohrium.com

Molecular Dynamics and Conformational Studies

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior, conformational flexibility, and intermolecular interactions of a molecule. tandfonline.comnih.gov These simulations model the atomic motions over time, providing a dynamic picture of the molecule's structure.

Prediction of Pharmacological Profiles (e.g., ADME Properties)

In silico methods are increasingly used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. nih.gov These predictions help to assess the "drug-likeness" of a molecule and identify potential liabilities before committing to expensive synthesis and testing. Various online platforms and software, such as SwissADME and ADMETLab, are used for these calculations. dergipark.org.tr

For this compound, key predicted properties would include:

Lipophilicity (logP): An indicator of a molecule's ability to cross cell membranes. The presence of two chlorine atoms and a phenyl ring suggests a relatively high lipophilicity.

Water Solubility (logS): Predicts how well the compound dissolves in aqueous environments like blood plasma.

Pharmacokinetics: Predictions related to gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeation.

Drug-likeness: Evaluation based on established rules like Lipinski's Rule of Five, which assesses whether a compound has properties consistent with orally active drugs.

Computational studies on similar urea and thiourea (B124793) derivatives have been performed to predict their ADME profiles and guide the design of new therapeutic agents. nih.govontosight.ai

Table 3: Representative Predicted ADME and Physicochemical Properties (Note: These are general predictions for a molecule with the structure of this compound based on standard computational models.)

| Property | Predicted Value/Descriptor | Reference Model |

| Molecular Weight | 205.04 g/mol | |

| XLogP3 | ~2.5 - 3.5 | nih.gov |

| Hydrogen Bond Donors | 2 | nih.gov |

| Hydrogen Bond Acceptors | 1 | nih.gov |

| GI Absorption | High (Predicted) | dergipark.org.tr |

| BBB Permeant | Yes (Predicted) | dergipark.org.tr |

| Lipinski's Rule Violations | 0 (Predicted) | dergipark.org.tr |

Non-Linear Optical (NLO) Property Theoretical Assessments

Theoretical investigations, primarily employing Density Functional Theory (DFT), are crucial in predicting and understanding the Non-Linear Optical (NLO) properties of molecular compounds. These computational studies allow for the calculation of key parameters that determine a material's potential for applications in optoelectronics and photonics. The focus of these assessments is on the molecular hyperpolarizability, which is influenced by the electronic structure, charge distribution, and intramolecular charge transfer capabilities of the molecule.

For compounds related to this compound, DFT calculations, often using the B3LYP functional, are a standard method to evaluate NLO characteristics. The presence of donor and acceptor groups and extended π-conjugation within a molecule can lead to significant NLO responses. mdpi.com In substituted urea derivatives, the urea moiety can act as part of a π-conjugated system, and the substituted phenyl rings can function as electron-donating or withdrawing groups, which is a key structural feature for NLO activity. mdpi.com

The primary parameters calculated in these theoretical studies include the dipole moment (μ), the linear polarizability (α), and, most importantly, the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a direct measure of the second-order NLO response of the molecule. A higher β value indicates a stronger NLO activity. plos.org

To provide a benchmark for the NLO properties of new compounds, theoretical studies often compare the calculated values to those of a standard reference molecule, typically urea. mdpi.complos.org While specific theoretical NLO data for this compound is not extensively detailed in the available literature, the analysis of structurally similar compounds provides insight into the expected NLO behavior. For instance, in related chalcone derivatives that include a 2,4-dichlorophenyl group, theoretical calculations have been used to predict their NLO properties. mdpi.com

The following table presents a comparative view of the theoretically calculated NLO properties for urea and a representative related compound, (2E)-1-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, which contains the 1-(2,4-dichlorophenyl) moiety. This comparison highlights the influence of molecular structure on NLO properties.

Table 1: Theoretical NLO Properties

| Compound | Dipole Moment (μ) (Debye) | Mean Polarizability (α) (esu) | First Hyperpolarizability (β) (esu) |

| Urea (Reference) | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results |

| (2E)-1-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | Value not specified | Value not specified | Value not specified |

Biological Activity Profiling and Mechanistic Elucidation of 1 2,4 Dichlorophenyl Urea Analogs

Antimicrobial Research Applications

Urea (B33335) derivatives, including those with a 1-(2,4-dichlorophenyl)urea backbone, have shown considerable promise as antimicrobial agents. Their efficacy has been evaluated against a range of pathogenic microorganisms, including bacteria, fungi, and viruses.

Antibacterial Efficacy Against Pathogenic Strains (e.g., Acinetobacter baumannii)

Recent studies have highlighted the potential of this compound analogs as antibacterial agents, particularly against multidrug-resistant (MDR) strains like Acinetobacter baumannii. This pathogen is a significant cause of hospital-acquired infections and poses a serious threat to public health.

A series of novel urea derivatives were synthesized and screened for their in vitro activity against several bacterial species, including A. baumannii. nih.gov One particular analog, 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea, demonstrated exceptional and selective inhibition of A. baumannii, with a growth inhibition of 94.5%. nih.gov The inclusion of the lipophilic adamantane (B196018) moiety is a notable feature of this compound, a strategy often employed in drug design to enhance efficacy. nih.gov

Furthermore, N,N-disubstituted compounds such as (R)-3-(4-chlorophenyl)-1-methyl-1-(1-phenylethyl)urea and (S)-1-benzyl-3-(3,4-dichlorophenyl)-1-(1-phenylethyl)urea also exhibited good inhibition against A. baumannii. nih.gov The mechanism of action for some phenylurea compounds, like triclocarban, involves the disruption of microbial fatty acid synthesis and membrane integrity.

Below is a table summarizing the antibacterial activity of selected urea derivatives against Acinetobacter baumannii.

| Compound Name | Structure | Activity against A. baumannii | Reference |

| 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea | Adamantane moiety | 94.5% growth inhibition | nih.gov |

| (R)-3-(4-chlorophenyl)-1-methyl-1-(1-phenylethyl)urea | N,N-disubstituted | Good inhibition | nih.gov |

| (S)-1-benzyl-3-(3,4-dichlorophenyl)-1-(1-phenylethyl)urea | N,N-disubstituted | Good inhibition | nih.gov |

Antifungal Activity Against Plant and Mammalian Pathogens

Derivatives of this compound have also been investigated for their antifungal properties against both plant and mammalian pathogens. These compounds have shown potential in agricultural applications and as leads for new antifungal drugs.

A series of novel 1-(2,4-dichlorophenyl)-3-aryl-2-(1H-1,2,4-triazol-1-yl) prop-2-en-1-one derivatives were synthesized and evaluated for their antifungal activity against three plant pathogenic fungi: Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. researchgate.net At a concentration of 50 mg/L, all the synthesized compounds showed inhibitory effects on the growth of these fungi. researchgate.net Notably, the title compound, 1-(2,4-dichlorophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl) prop-2-en-1-one, displayed high antifungal activities comparable to the commercial fungicide hymexazol. researchgate.net

Furthermore, urea and thiourea (B124793) derivatives containing 1,2,4-triazole (B32235) moieties have been synthesized and tested for their antifungal activity against various plant pathogens. rjptonline.orgnih.gov Some of these compounds exhibited significant activity against Phomopsis obscurans and P. viticola. nih.gov For instance, certain thiourea and urea derivatives showed 80-100% growth inhibition of P. obscurans at a concentration of 30 μM. nih.gov

The antifungal activity of these compounds is often attributed to the presence of the triazole ring, a well-known pharmacophore in antifungal agents. ontosight.ai

The table below presents the antifungal activity of selected this compound analogs.

| Compound | Target Fungi | Activity | Reference |

| 1-(2,4-dichlorophenyl)-3-aryl-2-(1H-1,2,4-triazol-1-yl) prop-2-en-1-one derivatives | G. zeae, F. oxysporum, C. mandshurica | Inhibition at 50 mg/L | researchgate.net |

| 1-(2,4-dichlorophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl) prop-2-en-1-one | G. zeae, F. oxysporum, C. mandshurica | High activity, comparable to hymexazol | researchgate.net |

| Thiourea derivatives with 2,6-dichloro- and 2,4,6-trichloro-phenyl groups | Phomopsis obscurans | 100% inhibition at 30 μM | nih.gov |

| Urea derivative with a 4-nitro group | Phomopsis obscurans | 80% inhibition at 30 μM | nih.gov |

Antiviral Properties

The exploration of this compound analogs has extended to their potential antiviral activities. The structural features of these compounds, particularly the presence of the urea linkage and halogenated phenyl rings, make them candidates for investigation against various viral targets. While specific studies focusing solely on the antiviral properties of this compound are limited, the broader class of urea derivatives has shown promise in this area. The presence of a triazole ring in some derivatives is also significant, as triazoles are known for their potential antimicrobial and antiviral properties. ontosight.ai Further research is needed to fully elucidate the antiviral potential of this specific class of compounds.

Anticancer Research and Cytotoxicity Studies

The quest for novel anticancer agents has led researchers to investigate the cytotoxic potential of this compound analogs against various cancer cell lines. These studies aim to identify compounds that can selectively inhibit the growth of cancer cells.

Several urea derivatives have been synthesized and evaluated for their antiproliferative activity. koreascience.krmdpi.com For instance, hybrid dual N-acylhydrazone and diaryl urea derivatives have been designed and synthesized as potential antitumor agents. mdpi.com

In one study, a series of 1,3,4-oxadiazole (B1194373) analogs incorporating a 2,4-dichlorophenyl moiety were synthesized and evaluated for their anticancer activity. ijfans.org Compound 5-(2,4-dichlorophenyl)-N-(4-chlorophenyl)-1,3,4-oxadiazole-2-amine (4a) showed a growth percent (GP) of 59.73 on the SR (Leukemia) cell line and 72.77 on the NCI-H522 (Non-Small Cell Lung Cancer) cell line. ijfans.org Another derivative, 5-(2,4-dichlorophenyl)-N-(2,6-dimethylphenyl)-1,3,4-oxadiazole-2-amine (4f), was highly active against T-47D (Breast Cancer), NCI-H522, and SNB-75 (CNS Cancer) cell lines. ijfans.org

Furthermore, some urea and thiourea derivatives containing 1,2,4-triazole moieties were evaluated for their in vitro cytotoxicity against a panel of human cancer cell lines, including SK-MEL (melanoma), KB (oral carcinoma), BT-549 (breast carcinoma), and SK-OV-3 (ovarian carcinoma). mdpi.com While most of the tested compounds did not show significant cytotoxicity, a thiourea derivative with a 4-nitro group exhibited mild cytotoxicity with IC50 values ranging from 11.0 to 25.0 μg/mL against most of the cell lines. mdpi.com

The table below summarizes the cytotoxic activity of selected this compound analogs.

| Compound | Cancer Cell Line(s) | Activity (Growth Percent - GP) | Reference |

| 5-(2,4-dichlorophenyl)-N-(4-chlorophenyl)-1,3,4-oxadiazole-2-amine (4a) | SR (Leukemia), NCI-H522 (Non-Small Cell Lung Cancer) | GP = 59.73 (SR), 72.77 (NCI-H522) | ijfans.org |

| 5-(2,4-dichlorophenyl)-N-(2,6-Dimethylphenyl)-1,3,4-oxadiazole-2-amine (4f) | T-47D (Breast Cancer), NCI-H522, SNB-75 (CNS Cancer) | GP = 66.70 (T-47D), 68.96 (NCI-H522), 75.64 (SNB-75) | ijfans.org |

| Thiourea derivative with 4-nitro group | SK-MEL, KB, BT-549, SK-OV-3 | IC50 = 11.0–25.0 μg/mL | mdpi.com |

Enzyme Inhibition Studies

The ability of this compound analogs to inhibit specific enzymes is another area of active research. This inhibitory action can be the basis for their biological activities, including their antimicrobial and potential therapeutic effects.

Polyphenol Oxidase (PPO) Inhibition

Polyphenol oxidase (PPO) is a copper-containing enzyme responsible for enzymatic browning in fruits and vegetables, which leads to quality loss. tandfonline.com Inhibitors of PPO are therefore of great interest to the food industry. Diarylureas have been investigated as potential PPO inhibitors. tandfonline.comnih.gov

In a study investigating a series of N,N'-diarylureas, several compounds were found to inhibit PPO purified from bananas. tandfonline.com The inhibition constants (Ki) were determined for these compounds, with some showing significant inhibitory effects. tandfonline.com For example, certain diarylurea derivatives demonstrated Ki values in the millimolar range, indicating their potential as PPO inhibitors. tandfonline.com The mechanism of inhibition can vary, with some compounds acting as competitive or uncompetitive inhibitors. It's worth noting that some diarylurea derivatives can also act as activators of PPO. tandfonline.com

While this research provides a basis for the PPO inhibitory potential of the diarylurea class, specific studies focusing on this compound itself for PPO inhibition are less common. However, a related compound, 3-(3',4'-dichlorophenyl)-1,1-dimethylurea (DCMU), has been studied in the context of polyphenol oxidation in plants, where it was found to be involved in the non-cyclic electron transport pathway. nih.gov

The table below provides a hypothetical representation of PPO inhibition data based on existing research on related compounds.

| Compound Class | Enzyme Source | Type of Inhibition | Ki Value (mM) | Reference |

| N,N'-diarylureas | Banana | Varies | 0.044 - 17.97 | tandfonline.com |

Other Enzymatic Target Interactions

Beyond the well-documented interactions with receptors, analogs of this compound have been investigated for their inhibitory effects on various other enzymatic targets. The structural features of these urea derivatives, particularly the phenyl and urea moieties, allow them to interact with a range of enzymes, suggesting broader therapeutic and industrial applications. smolecule.comsmolecule.com

Research into urea-based compounds has identified several specific enzymatic pathways that are susceptible to inhibition. For instance, certain dichlorophenyl urea derivatives have been shown to inhibit photosynthesis by blocking the electron flow in photosystem II, which disrupts the conversion of light into chemical energy in targeted plants. Another significant area of investigation is the inhibition of urease, a nickel-dependent enzyme that catalyzes the hydrolysis of urea. The inhibition of urease is a key strategy for addressing infections caused by urease-producing bacteria. researchgate.net A study on 5-(tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine, a derivative, demonstrated significant inhibitory activity against Jack bean urease. researchgate.net

Furthermore, in the context of antiparasitic research, inosine (B1671953) 5′-monophosphate dehydrogenase (IMPDH) has been identified as a crucial enzyme target. nih.gov This enzyme is vital for the synthesis of guanine (B1146940) nucleotides in parasites like Cryptosporidium parvum. Urea-based inhibitors have been developed that show high potency and selectivity for the parasite's enzyme over the human equivalent. nih.gov Some piperine-based urea derivatives have also been explored for their potential to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), an important target in anticancer research. tandfonline.com

Table 1: Examples of Other Enzymatic Targets for Urea Derivatives

| Derivative Class/Compound | Enzyme Target | Biological Context | Reference |

|---|---|---|---|

| 1-(3,4-Dichlorophenyl)urea (B109879) | Photosystem II | Herbicide Activity | |

| 5-(tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine | Urease | Antibacterial | researchgate.net |

| Urea-based selective inhibitors | C. parvum IMPDH | Antiparasitic (Cryptosporidium) | nih.gov |

| Piperine-based ureas | VEGFR-2 | Anticancer | tandfonline.com |

Receptor Ligand Research

A significant area of research for this compound analogs has been their activity as antagonists of the Cannabinoid Receptor 1 (CB1). nih.gov The CB1 receptor, a G protein-coupled receptor, is highly expressed in the central nervous system (CNS) and is involved in numerous physiological processes. nih.govnih.gov While CB1 antagonists have shown therapeutic potential for conditions like obesity and metabolic disorders, their development has been hampered by CNS-related side effects. nih.govacs.org

This challenge has spurred the rational design of peripherally restricted CB1 antagonists—compounds that act on CB1 receptors in peripheral tissues without crossing the blood-brain barrier (BBB). nih.gov The strategy often involves increasing the topological polar surface area (TPSA) of the molecules to limit passive diffusion into the brain. acs.org

A key example in this field is PSNCBAM-1 (1-(4-chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea), a diarylurea that acts as a negative allosteric modulator of the CB1 receptor. nih.govacs.org Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, offering a different mechanism for modulating receptor function that may have a better safety profile. acs.orgresearchgate.net Structure-activity relationship (SAR) studies on PSNCBAM-1 and its analogs have revealed that modifications to the phenyl group and the urea spacer can significantly impact potency and activity at the CB1 receptor. acs.orgresearchgate.net For example, analogs with electron-deficient aromatic groups at the 4-chlorophenyl position showed comparable potency to the parent compound. acs.org These compounds were confirmed as negative allosteric modulators by their ability to reduce the maximum effect (Emax) of a CB1 agonist in functional assays. acs.orgresearchgate.net

Table 2: Activity of Selected Diarylurea Analogs as CB1 Receptor Modulators

| Compound | Modification from PSNCBAM-1 (Compound 4) | CB1 Calcium Mobilization (IC₅₀, μM) | [³H]CP55,940 Binding (IC₅₀, μM) | Reference |

|---|---|---|---|---|

| 4 (PSNCBAM-1) | Parent Compound | 0.038 | 0.052 | acs.org |

| 29 | 4-cyano group instead of 4-chloro | 0.019 | 0.021 | acs.org |

| 41 | 3,4-dichloro substitution | 0.035 | 0.036 | acs.org |

Beyond the cannabinoid system, urea derivatives have been investigated for their modulatory effects on other G protein-coupled receptors (GPCRs). One notable example is the activity of fenobam, a urea derivative, at the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). sigmaaldrich.cn Fenobam [N-(3-chlorophenyl)-N'-(4,5-dihydro-1-methyl-4-oxo-1H-imidazole-2-yl)urea] has been identified as a potent, selective, and non-competitive mGlu5 receptor antagonist, acting as a negative allosteric modulator. sigmaaldrich.cn This finding highlights the versatility of the urea scaffold in targeting different receptor systems, expanding the potential therapeutic applications of this class of compounds into areas such as anxiety and pain modulation. sigmaaldrich.cn

Antiparasitic Investigations

The urea scaffold, including dichlorophenyl urea derivatives, has emerged as a promising framework for the development of novel antiparasitic agents. Research has targeted several protozoan parasites responsible for significant human diseases.

A major focus has been on the intestinal parasite Cryptosporidium, a leading cause of severe diarrheal disease (cryptosporidiosis), particularly in children and immunocompromised individuals. nih.govnih.gov The parasite has been found to be highly dependent on its own inosine 5′-monophosphate dehydrogenase (IMPDH) enzyme for synthesizing guanine nucleotides. nih.gov High-throughput screening identified a selective urea-based inhibitor of C. parvum IMPDH (CpIMPDH). nih.gov Subsequent optimization of a dichlorophenyl urea lead compound led to the discovery of analogs with high potency (IC₅₀ < 2 nM) against CpIMPDH and excellent selectivity (>1000-fold) over the human equivalent enzyme. nih.govnih.gov Some of these inhibitors also showed potent activity against Toxoplasma gondii in a model system. nih.gov

In addition to Cryptosporidium, related structures have been evaluated against other parasites. For instance, 1-(2,5-Dichlorophenyl)-3-methylurea has been explored for its potential antiparasitic effects. Other research on new pyranonaphthoquinone derivatives has shown activity against the parasites responsible for sleeping sickness (Trypanosoma brucei) and leishmaniasis (Leishmania major).

**Table 3: Antiparasitic Activity of Selected Urea Derivatives against *Cryptosporidium***

| Compound | Description | C. parvum Growth EC₅₀ (μM) | hERG Inhibition (%) @ 10 μM | Reference |

|---|---|---|---|---|

| MMV665917 (1) | Triazolopyridine screening hit | 0.76 | ~50 (binding) | nih.gov |

| Dichlorophenyl urea (2) | Optimized analog of 1 | 0.19 | 80 (functional) | nih.gov |

| SLU-2633 (12a) | Piperazine-acetamide analog | 0.17 | 67 (functional) | nih.gov |

Structure Activity Relationship Sar Investigations of 1 2,4 Dichlorophenyl Urea Derivatives

Impact of Aryl Substituents on Biological Potency

The nature and position of substituents on the aryl ring of 1-(2,4-dichlorophenyl)urea and related phenylurea derivatives significantly modulate their biological potency. The 2,4-dichloro substitution pattern itself is a key feature, often contributing to the lipophilicity and electronic properties of the molecule, which in turn influences interactions with biological targets. ontosight.ai

Systematic modifications of the aryl ring have demonstrated that both electron-withdrawing and electron-donating groups can influence activity, depending on the specific biological target. For instance, in the context of antitubercular agents, substitutions at the meta and/or para positions of the aryl ring are generally well-tolerated without a major loss of activity. nih.gov Research into urea (B33335) derivatives as polyphenol oxidase inhibitors has shown that electron-withdrawing substituents tend to enhance inhibitory potency. dergipark.org.tr Specifically, a derivative featuring a 2,5-dichlorophenyl thiourea (B124793) moiety displayed strong inhibitory activity. dergipark.org.tr

In the development of urease inhibitors, derivatives of dipeptides conjugated to a 2,3-dichlorophenyl piperazine (B1678402) analog showed that thiourea compounds with fluorine or chlorine substituents at the meta or para positions had predominant inhibitory activity. core.ac.uk Similarly, studies on N-substituted-N′-(2-thiazolyl)ureas found that a 3-chlorophenyl derivative was a highly active cytokinin-like substance. researchgate.net

Furthermore, investigations into antiproliferative properties have highlighted the importance of the substitution pattern. A series of nitroaryl urea derivatives showed that a compound with a 3,4-dichlorophenyl substituent was among the most active and selective against cancer cells. tandfonline.com The replacement of a 2,4-dichlorophenyl group with a bioisosteric benzothiazine moiety has also been explored as a strategy in drug design. openmedicinalchemistryjournal.com

The following table summarizes the impact of various aryl substituents on the biological activity of phenylurea derivatives based on findings from several studies.

| Parent Scaffold | Aryl Substituent | Observed Biological Activity | Reference |

| Phenylurea | 2,5-Dichlorophenyl (Thiourea) | Strong Polyphenol Oxidase Inhibition | dergipark.org.tr |

| Phenylurea | 3,4-Dichlorophenyl | Potent & Selective Antiproliferative Activity | tandfonline.com |

| Phenylurea | 3-Chlorophenyl | High Cytokinin-like Activity | researchgate.net |

| Phenylurea | 3-Fluorophenyl | High Cytokinin-like Activity | researchgate.net |

| Dipeptide-Piperazine | meta or para -Fluoro/Chloro | Predominant Urease Inhibition | core.ac.uk |

| Phenylurea | Trifluoromethylphenyl | Weak Polyphenol Oxidase Inhibition | dergipark.org.tr |

Role of the Urea Linkage in Bioactivity and Target Binding

The importance of the urea moiety is evident in SAR studies where it is systematically modified. nih.gov The ability of the two N-H groups to act as hydrogen bond donors and the carbonyl oxygen to act as a hydrogen bond acceptor is fundamental to the mechanism of action for many urea-based compounds, including their function as herbicides by inhibiting photosynthesis or as enzyme inhibitors. nih.gov

Interestingly, the bioisosteric replacement of the urea's oxygen atom with sulfur to form a thiourea can significantly impact activity. In the context of cannabinoid receptor ligands, thio derivatives were found to be more active than their corresponding oxo (urea) counterparts. ucl.ac.be This suggests that the subtle changes in bond angles, electronic distribution, and hydrogen-bonding capacity between urea and thiourea can be exploited to modulate potency and selectivity. core.ac.ukucl.ac.be

Stereochemical Influences on Pharmacological Activity

Stereochemistry introduces a three-dimensional complexity to drug-receptor interactions, and in the case of this compound derivatives, it can be a decisive factor in their pharmacological profile. Chiral centers within the molecule can lead to enantiomers or diastereomers that exhibit profoundly different biological activities.

A compelling example is seen in a series of melanocortin receptor agonists. The stereochemistry of an amino acid residue within the molecule dramatically influences activity. Specifically, the 1R (or D-isomers) of certain piperidine-based compounds show high affinity for the receptor and potent agonist activity, while their corresponding 1S (or L-) isomers are significantly less active. acs.org Further optimization revealed that a specific combination, the 1R,3R stereoisomer, was optimal for both potency and functional activity. acs.org This highlights that a precise three-dimensional arrangement of functional groups is required for effective binding and receptor activation.

The preference for bulky aliphatic ring systems, such as adamantyl, over smaller or linear alkyl groups in some antitubercular urea derivatives also points to the importance of steric factors in achieving potent activity. nih.gov These findings underscore that the spatial orientation and conformation of the molecule, dictated by its stereochemistry, are critical determinants of its interaction with a specific biological target.

Computational Approaches to SAR Prediction and Optimization

Computational chemistry has become an indispensable tool for elucidating and predicting the structure-activity relationships of this compound derivatives, thereby accelerating the drug discovery process. nih.gov A variety of in silico techniques are employed to build predictive models, understand binding modes, and guide the design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) modeling is a prominent approach. Methods like the k-Nearest Neighbor (kNN)-QSAR have been used to develop predictive models for the anti-cancer activity of benzyl (B1604629) urea derivatives. researchgate.net These models correlate structural descriptors of the molecules with their biological activities to identify key molecular features and predict the potency of novel compounds. researchgate.net

Molecular Docking simulations provide insights into the binding orientation of these derivatives within the active site of a target protein. mdpi.com This technique was used to hypothesize that the antiproliferative activity of certain ethylenediurea (B156026) (EDU) derivatives proceeds via inhibition of the A2AR receptor. mdpi.com By visualizing the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, researchers can understand the molecular basis of activity and rationally design modifications to improve binding affinity. openmedicinalchemistryjournal.commdpi.com

Pharmacophore Modeling and 3D-QSAR methods like Comparative Molecular Surface Analysis (CoMSA) help to create a 3D map of the essential steric and electronic features required for biological activity. mdpi.com These models serve as templates for designing new molecules with a higher probability of being active. Advanced techniques, including focused machine learning (QuanSA) and physics-based free energy perturbation (FEP+) calculations, offer increasingly accurate predictions of binding affinity, complementing experimental screening. nih.govacs.org

The following table provides an overview of computational methods applied to urea derivatives.

| Computational Method | Application/Purpose | Example Finding/Use | Reference |

| kNN-QSAR | Predict anti-cancer activity | Development of predictive models for benzyl urea derivatives. | researchgate.net |

| Molecular Docking | Predict binding mode and mechanism | Postulated inhibition of A2AR receptor by antiproliferative derivatives. | mdpi.com |

| CoMSA / 3D-QSAR | Generate 3D pharmacophore patterns | Specify electronic/steric/lipophilic factors for activity. | mdpi.com |

| SAR-mediated Similarity Assessment | Property mapping of new compounds | Used PCA and HCA to analyze novel chlorinated N-arylcinnamamides. | mdpi.com |

| FEP+ / QuanSA | Affinity prediction | Hybrid models combining machine learning and physics-based simulations. | acs.org |

Agrochemical Research and Herbicide Resistance Mechanisms

Herbicidal Action Modes of Phenylurea Compounds

Phenylurea compounds, including 1-(2,4-dichlorophenyl)urea, are a significant class of herbicides used in agriculture for the control of a wide variety of weeds. researchgate.netesisresearch.orgontosight.ai Their primary mode of action is the inhibition of photosynthesis, a vital process for plant survival. esisresearch.orgresearchgate.netchemicalbook.com These herbicides are classified as photosystem II (PSII) inhibitors. researchgate.netresearchgate.net

The mechanism involves blocking the electron transport chain within PSII. nies.go.jpwikipedia.org Specifically, they disrupt the flow of electrons from the primary electron acceptor, QA, to the secondary electron acceptor, QB, by binding to the D1 protein in the PSII complex. nies.go.jpwikipedia.orgunl.edu This interruption halts the conversion of light energy into chemical energy in the form of ATP and NADPH, which are essential for carbon fixation. wikipedia.org While this inhibition can lead to the slow starvation of the plant, a more rapid death often occurs due to the production of secondary toxic substances. umn.edu

Phenylurea herbicides are typically absorbed through the roots of the plant and then transported to the leaves via the xylem. umn.eduakjournals.com This results in injury symptoms, such as yellowing (chlorosis) and tissue death (necrosis), appearing first on the older leaves and progressing from the margins inward. umn.edu Many phenylurea herbicides are known for their persistence in the soil. umn.eduakjournals.com

Research on Photosystem II (PSII) Inhibition by Aryl Ureas

Aryl urea (B33335) herbicides, a category that includes this compound, are potent inhibitors of Photosystem II (PSII). wikipedia.org Their inhibitory action is highly specific, targeting the electron transport chain within PSII. wikipedia.org These herbicides function by competing with plastoquinone (B1678516), the native electron acceptor, for its binding site (the QB site) on the D1 protein of the PSII reaction center. nih.govcsu.edu.au This binding blocks the transfer of electrons from the primary quinone electron acceptor (QA) to the secondary quinone electron acceptor (QB). wikipedia.orgnih.gov

The blockage of electron flow effectively shuts down linear photosynthesis, as it prevents the electrons derived from water oxidation from reaching the plastoquinone pool and subsequently reducing NADP+ to NADPH. wikipedia.org This disruption of the photosynthetic process is the primary mechanism of their herbicidal activity. chemicalbook.com

Research has shown that different classes of PSII inhibitors, such as triazines and phenylureas, have slightly different binding sites, meaning a single mutation may not confer resistance to all PSII inhibitors. unl.edu The binding of urea-type herbicides like DCMU (Diuron) has been observed to stabilize the PSII complex. nih.gov Studies using techniques like flash-induced chlorophyll (B73375) a variable fluorescence have demonstrated that these inhibitors block the re-oxidation of the reduced primary electron acceptor, QA. csu.edu.au

Algaecidal Efficacy in Aquatic Environments

Certain phenylurea compounds, notably Diuron (B1670789) (3-(3,4-dichlorophenyl)-1,1-dimethylurea), are utilized not only as herbicides but also as effective algaecides in various aquatic settings. wikipedia.orgnih.gov They are employed to control algal growth in locations such as irrigation channels, drainage ditches, and home aquariums and ponds. The mechanism behind their algaecidal action is the same as their herbicidal effect: the inhibition of photosynthesis at Photosystem II. researchgate.net

The high toxicity of compounds like Diuron to algae makes them effective for this purpose. researchgate.netscirp.org However, this efficacy also raises environmental concerns. Runoff from agricultural areas where these herbicides are used can lead to the contamination of water bodies. nih.gov The presence of these compounds in aquatic ecosystems can have detrimental effects on non-target aquatic plants and algae, which form the base of the aquatic food web. researchgate.net

Studies have demonstrated that phenylurea herbicides can inhibit the growth and photosynthetic efficiency of various aquatic primary producers, including phytoplankton, periphyton, and seaweeds. researchgate.net The sensitivity of different algal species to these compounds can vary. For instance, some research has shown that certain concentrations of algaecides can significantly inhibit the growth of cyanobacteria (blue-green algae) while having less impact on eukaryotic algae. scispace.com

Mechanisms of Agrochemical Resistance and Mitigation Strategies

The continuous and widespread use of herbicides with the same mode of action, such as phenylurea compounds, has led to the evolution of herbicide-resistant weed populations. phytojournal.com This resistance poses a significant challenge to sustainable agriculture. croplife.org.au

Mechanisms of Resistance:

Two primary mechanisms of resistance to PSII inhibitors like this compound have been identified:

Target-Site Resistance: This involves a mutation in the gene (psbA) that codes for the D1 protein, the binding site of the herbicide in Photosystem II. unl.edu This mutation alters the shape of the binding site, preventing the herbicide from effectively binding and inhibiting electron transport. unl.edu This type of resistance is often maternally inherited as it is encoded by chloroplast DNA. unl.edu

Non-Target-Site Resistance (Metabolic Resistance): This mechanism involves the plant's ability to detoxify the herbicide before it can reach its target site. tandfonline.com This is often achieved through enhanced activity of metabolic enzymes, such as cytochrome P450 monooxygenases, which can break down the herbicide into less toxic compounds. tandfonline.comresearchgate.net

Mitigation Strategies:

To delay the evolution and manage the spread of herbicide resistance, a multi-faceted approach known as Integrated Weed Management (IWM) is recommended. phytojournal.comcroplife.org.au Key strategies include:

Herbicide Rotation and Mixtures: Rotating herbicides with different modes of action and using tank mixtures of herbicides with multiple modes of action are crucial strategies. croplife.org.aupesticidestewardship.orgfbn.com This reduces the selection pressure for resistance to any single herbicide class.

Crop Rotation: Diversifying crop rotations allows for the use of different herbicides and cultivation practices, disrupting the life cycle of resistant weeds. phytojournal.comfbn.com

Cultural Practices: Implementing non-chemical weed control methods such as tillage, adjusting planting times, using competitive crop varieties, and managing weed seed banks can reduce reliance on herbicides. phytojournal.comcroplife.org.au

Preventing Seed Spread: It is vital to prevent resistant weeds from producing seeds and to clean equipment to avoid spreading seeds to other fields. pesticidestewardship.org

Monitoring and Early Detection: Regularly scouting fields to identify and manage resistant weed patches before they spread is essential. croplife.org.au

Environmental and Metabolic Fate Studies of Dichlorophenyl Urea Compounds

Microbial Degradation Pathways in Soil and Aquatic Environments

The primary mechanism for the dissipation of diuron (B1670789), a related dichlorophenyl urea (B33335) compound, from both soil and aquatic environments is microbial degradation. canada.ca In well-oxygenated soils, the degradation process is believed to proceed through successive demethylation of the urea group, followed by hydrolysis to form a chlorinated aniline (B41778). canada.ca The rate of degradation can be influenced by factors such as the concentration of the compound, temperature, and soil type. canada.ca

Identification of Degrading Microorganisms (e.g., Bacteria, Fungi)

A variety of microorganisms, including bacteria and fungi, have been identified as capable of degrading dichlorophenyl urea compounds. nih.gov These microorganisms can utilize these compounds as a sole source of carbon. nih.gov

Bacteria: Several bacterial genera have been isolated and shown to degrade these compounds. These include:

Achromobacter xylosoxidans researchgate.net

Acinetobacter scielo.br

Arthrobacter nih.govfrontiersin.org

Bacillus nih.govfrontiersin.org

Bacillus cereus nih.gov

Burkholderia nih.govfrontiersin.org

Micrococcus nih.gov

Ochrobactrum anthropi nih.gov

Pseudomonas nih.govfrontiersin.orgresearchgate.net

Stenotrophomonas nih.govfrontiersin.org

Stenotrophomonas acidaminiphila nih.gov

Vagococcus nih.gov

Variovorax nih.govfrontiersin.org

Notably, Variovorax sp. SRS16 was the first bacterial strain identified that could mineralize diuron. nih.govfrontiersin.org Some bacterial strains, like Achromobacter xylosoxidans SL-6, have demonstrated the ability to not only degrade diuron but also to alleviate the oxidative stress caused by the compound. researchgate.net While many bacterial isolates can degrade the parent compound, they often produce metabolites that they cannot mineralize completely. researchgate.netasm.org